N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
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Overview
Description
N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolopyrazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with methylating agents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial properties against various strains of bacteria.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes, thereby disrupting cellular processes essential for cancer cell survival and proliferation . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Shares a similar scaffold but differs in functional groups.
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another related compound with different biological activities.
Uniqueness
N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its specific methylation pattern, which enhances its biological activity and selectivity compared to other triazolopyrazine derivatives .
Properties
Molecular Formula |
C8H11N5 |
---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C8H11N5/c1-6-10-11-8-7(12(2)3)9-4-5-13(6)8/h4-5H,1-3H3 |
InChI Key |
ZLFWYAMOXFEWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N(C)C |
Origin of Product |
United States |
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